1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Catalog No.
S3454792
CAS No.
91599-78-9
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

CAS Number

91599-78-9

Product Name

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

IUPAC Name

(1-benzylpiperidin-3-yl) 3-aminobut-2-enoate

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-13(17)10-16(19)20-15-8-5-9-18(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12,17H2,1H3

InChI Key

FRGGELDLHZANRO-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, also known by its CAS number 91599-78-9, is an organic compound that belongs to the class of piperidine derivatives. The molecular formula for this compound is C₁₆H₂₂N₂O₂, indicating it contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features a piperidine ring substituted at the nitrogen with a benzyl group and an enamine moiety derived from 3-aminobut-2-enoate. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of piperidine derivatives and enamine compounds. Key reactions include:

  • Nucleophilic Addition: The enamine functionality can participate in nucleophilic addition reactions, allowing for the formation of more complex structures.
  • Michael Addition: This compound can act as a Michael donor in asymmetric synthesis, particularly in the formation of chiral centers through intramolecular Michael reactions .

The specific reaction pathways depend on the substituents and conditions employed, which can lead to diverse products useful in synthetic organic chemistry.

Synthesis of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate can be achieved through several methods:

  • Piperidine Ring Formation: The initial step often involves forming the piperidine ring through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the benzyl group can be accomplished via nucleophilic substitution on a suitable piperidine derivative.
  • Enamine Formation: The final step typically involves reacting an amino acid derivative with an α,β-unsaturated ester to yield the enamine structure .

These methods emphasize the importance of careful selection of starting materials and reaction conditions to achieve optimal yields and purity.

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Synthetic Intermediates: In organic synthesis for constructing more complex molecules.

The unique structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further investigation.

Several compounds share structural similarities with 1-benzylpiperidin-3-yl 3-aminobut-2-enoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-2-butenoateContains an ethyl group instead of benzylSimpler structure; used in various syntheses
Methyl 3-amino-2-butenoateMethyl substitution at the ester positionSmaller size may affect biological activity
N-benzylpyrrolidinePyrrolidine ring instead of piperidineDifferent ring structure alters reactivity
N-benzyl-N-methylpiperidineMethyl group on nitrogenPotentially different pharmacological properties

These compounds exhibit variations in chemical properties and biological activities due to differences in their structures, making them suitable for diverse applications in research and industry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-15

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